molecular formula C16H12ClN3OS B2914019 1-(4-Chlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea CAS No. 52968-05-5

1-(4-Chlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea

Cat. No. B2914019
CAS RN: 52968-05-5
M. Wt: 329.8
InChI Key: GSJUUPQLRIDLIX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea, also known as CPI-455, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer therapy. CPI-455 is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression.

Scientific Research Applications

Synthetic Applications and Biological Activity

The compound 1-(4-Chlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea and its derivatives have been extensively researched for their synthetic pathways and potential biological activities. A study by Ling et al. (2008) explored the synthesis and structure of novel 4,5-disubstituted thiazolyl urea derivatives, highlighting their antitumor activities. This research underlines the potential of these compounds in the development of new therapeutic agents (Ling, Zhou, Jin-Qing, & Fang, 2008).

Antioxidant Properties

Further, the antioxidant properties of urea derivatives containing thiazole moieties were investigated by Bhaskara Reddy et al. (2015). Their study synthesized a series of compounds, revealing that those with selenourea functionality exhibited significant antioxidant activity, suggesting the therapeutic potential of these compounds in combating oxidative stress-related diseases (Bhaskara Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of derivatives were also examined in a study by Sujatha et al. (2019), which synthesized derivatives showing very good antibacterial and antifungal activities. This suggests that these compounds could be potential candidates for developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).

Corrosion Inhibition

In addition to their biological applications, these compounds have been studied for their utility in materials science, such as corrosion inhibition. Bahrami and Hosseini (2012) explored the inhibition effect of similar urea derivatives on mild steel corrosion, demonstrating their efficiency as corrosion inhibitors in acid solutions. This highlights the versatility of 1-(4-Chlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea derivatives in industrial applications (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-12-6-8-13(9-7-12)18-15(21)20-16-19-14(10-22-16)11-4-2-1-3-5-11/h1-10H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJUUPQLRIDLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea

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